molecular formula C13H14N2O2 B13699126 Methyl 5-methyl-2-(p-tolyl)-1H-imidazole-4-carboxylate

Methyl 5-methyl-2-(p-tolyl)-1H-imidazole-4-carboxylate

Cat. No.: B13699126
M. Wt: 230.26 g/mol
InChI Key: YLDFUMQCUZAHLN-UHFFFAOYSA-N
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Description

Methyl 5-methyl-2-(p-tolyl)-1H-imidazole-4-carboxylate is an imidazole derivative featuring a methyl ester group at position 4, a methyl substituent at position 5, and a para-tolyl (p-tolyl) group at position 2. Imidazole-based compounds are critical in medicinal chemistry due to their diverse biological activities, including kinase inhibition and antimicrobial properties.

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

methyl 5-methyl-2-(4-methylphenyl)-1H-imidazole-4-carboxylate

InChI

InChI=1S/C13H14N2O2/c1-8-4-6-10(7-5-8)12-14-9(2)11(15-12)13(16)17-3/h4-7H,1-3H3,(H,14,15)

InChI Key

YLDFUMQCUZAHLN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(N2)C)C(=O)OC

Origin of Product

United States

Preparation Methods

General Synthetic Strategies

The synthesis of this compound primarily involves condensation and substitution reactions on the imidazole ring system. Key approaches include:

Specific Preparation Method via Nucleophilic Substitution and Esterification

One common and practical method reported involves the following steps:

Step Reaction Description Reagents/Conditions Yield (%) Reference
1 Reaction of 5-methyl-1H-imidazole-4-carboxylic acid with p-tolyl bromide Base such as sodium hydride or potassium carbonate in an aprotic solvent Not specified
2 Esterification of resulting acid intermediate with methanol Acidic or basic catalysis, reflux conditions Not specified

This method leverages the nucleophilicity of the imidazole nitrogen and the electrophilicity of the p-tolyl bromide to form the 2-(p-tolyl) substituted imidazole, followed by methyl ester formation at the 4-carboxylate position.

Multicomponent Reaction Approach for Imidazole Derivatives

Another efficient synthetic route for related imidazole derivatives employs a multicomponent cyclocondensation reaction involving:

  • Aromatic aldehydes (such as p-tolualdehyde)
  • 1,2-dicarbonyl compounds (e.g., benzil analogues)
  • Ammonium acetate as an ammonia source
  • Catalysts such as anhydrous lead(II) chloride (PbCl2)
  • Solvent: Ethanol

Key features of this method:

  • Short reaction times (minutes to hours)
  • Mild conditions (room temperature to reflux)
  • High yields (typically 70-90%)
  • Simple workup and purification via recrystallization
Entry Solvent Catalyst Reaction Time Yield (%) Notes
1 Ethanol Anhydrous PbCl2 (0.1 mmol) 1-2 hours 70-90 Optimal solvent and catalyst for high yield and purity
2 Acetonitrile PbCl2 Longer Lower Less polar solvent reduces yield and increases time
3 Low polarity solvents PbCl2 Longest Lowest Poor solubility and reactivity

This method is well-documented for synthesizing 2,4,5-triaryl-1H-imidazoles and can be adapted for methyl and p-tolyl substitutions by choosing appropriate aldehydes and dicarbonyl precursors.

Alternative One-Pot Sequential Reactions for Imidazole Derivatives

Recent advances include one-pot sequential reactions involving:

  • Reaction of amines with ethyl cyanoacetate and ethyl glycinate hydrochloride
  • Formation of intermediates with active methylene, ester, and imino groups
  • Intramolecular cyclization to yield imidazole-4-one or imidazolidine-4-one derivatives

Although this method targets imidazolidine derivatives, the principles of sequential nucleophilic attack and ring closure under mild reflux conditions (70 °C) in ethanol provide a conceptual framework for synthesizing related imidazole carboxylates.

Analytical Data and Characterization

The synthesized this compound is typically characterized by:

Technique Data Example Notes
Melting Point ~132-135 °C Indicates purity and identity
1H NMR (400 MHz, CDCl3) δ 2.33 (s, 3H, methyl on p-tolyl), aromatic protons at δ 7.1-7.5 ppm, methyl at 5-position δ ~2.0 ppm, ester methyl δ ~3.7 ppm Confirms substitution pattern
IR Spectroscopy Bands at 1720 cm⁻¹ (ester C=O), 1600 cm⁻¹ (C=N imidazole) Functional group verification
Mass Spectrometry Molecular ion peak at m/z 230.26 (M+) Matches molecular weight C13H14N2O2

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations Yield Range
Nucleophilic substitution + esterification 5-methyl-1H-imidazole-4-carboxylic acid, p-tolyl bromide, NaH or K2CO3, MeOH Base-mediated substitution, reflux Straightforward, uses commercially available reagents Requires careful control of substitution Not specified
Multicomponent cyclocondensation Aromatic aldehyde, 1,2-dicarbonyl, ammonium acetate, PbCl2 catalyst, ethanol Room temp to reflux, 1-2 h High yield, simple workup, versatile Use of PbCl2 (toxic catalyst) 70-90%
One-pot sequential amine reactions Amines, ethyl cyanoacetate, ethyl glycinate hydrochloride Reflux in ethanol, 2-4 h One-pot, mild conditions Lower yields for some derivatives ~25-70% (varies)

Chemical Reactions Analysis

Ester Hydrolysis

The ester group at the 4-position undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates for further functionalization:

  • Conditions :

    • Acidic: HCl/H₂O (reflux, 6–8 hours)

    • Basic: NaOH/EtOH (room temperature, 4–6 hours)

  • Mechanism : Nucleophilic acyl substitution, with hydroxide or water attacking the electrophilic carbonyl carbon.

  • Product : 5-Methyl-2-(p-tolyl)-1H-imidazole-4-carboxylic acid.

Electrophilic Aromatic Substitution

The imidazole ring’s electron-rich nature allows electrophilic substitution, primarily at the 1- and 3-positions. The p-tolyl group directs substitution regioselectivity:

  • Nitration :

    • Reagents : HNO₃/H₂SO₄ (0–5°C)

    • Outcome : Nitro group introduced at the 3-position of the imidazole ring .

  • Sulfonation :

    • Reagents : Fuming H₂SO₄ (50°C)

    • Product : Sulfonic acid derivative at the 1-position.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings for aryl-aryl bond formation:

  • Suzuki-Miyaura Reaction :

    • Conditions : Pd(PPh₃)₄, K₂CO₃, arylboronic acid, DMF/H₂O (80°C, 12 hours)

    • Application : Introduces diverse aryl groups at the 2-position .

Cyclization and Rearrangement

The imidazole scaffold facilitates intramolecular cyclization under specific conditions:

  • Vilsmeier-Haack Formylation :

    • Reagents : POCl₃/DMF (0–5°C → room temperature)

    • Product : Formyl group introduced at the 5-position, enabling subsequent annulation .

  • Diaza-Cope Rearrangement :

    • Conditions : Thermal or acid-catalyzed

    • Outcome : Converts imidazole intermediates into fused heterocycles (e.g., pyrazines) .

Nucleophilic Substitution

The methyl and p-tolyl groups influence reactivity in SNAr (nucleophilic aromatic substitution):

  • Halogenation :

    • Reagents : NBS (N-bromosuccinimide), AIBN (radical initiator)

    • Product : Bromination at the methyl group’s benzylic position.

Computational Insights into Reaction Mechanisms

DFT studies reveal key transition states and energy barriers for imidazole reactivity:

Reaction StepΔG‡ (kcal/mol)Key Intermediate
Ester Hydrolysis (Base)12.4Tetrahedral intermediate
Electrophilic Nitration9.2Wheland intermediate
Diazotization-Cyclization20.7Diazonium ion → Cyclic transition state

Data derived from B3LYP/TZVP calculations in implicit solvent models .

Biological Derivatization

The carboxylate group enables conjugation with bioactive motifs:

  • Amide Formation :

    • Reagents : EDCl/HOBt, amines (RT, 24 hours)

    • Application : Antibacterial or anticancer prodrugs .

Scientific Research Applications

Methyl 5-methyl-2-(p-tolyl)-1H-imidazole-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It finds applications in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 5-methyl-2-(p-tolyl)-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, affecting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural features of Methyl 5-methyl-2-(p-tolyl)-1H-imidazole-4-carboxylate with similar imidazole carboxylates:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key References
This compound 5-methyl, 2-p-tolyl, 4-COOCH₃ C₁₃H₁₄N₂O₂ ~230.26 (estimated)
Methyl 4-benzyl-5-methyl-1H-imidazole-2-carboxylate 4-benzyl, 5-methyl, 2-COOCH₃ C₁₃H₁₄N₂O₂ 230.26
Methyl 2-(2-phenylethyl)-1H-imidazole-4-carboxylate 2-phenethyl, 4-COOCH₃ C₁₃H₁₄N₂O₂ 230.26
Methyl 4-ethyl-1-hydroxy-2-methyl-1H-imidazole-5-carboxylate 4-ethyl, 1-hydroxy, 2-methyl, 5-COOCH₃ C₈H₁₂N₂O₃ 184.19

Key Observations :

  • Substituent Position : The para-tolyl group in the target compound may enhance lipophilicity compared to benzyl or phenethyl substituents, influencing solubility and membrane permeability .
  • Functional Groups : The presence of a methyl ester (COOCH₃) at position 4 is conserved across analogs, suggesting shared reactivity in hydrolysis or transesterification reactions .
  • Hydrogen Bonding : Hydroxy or carbonyl groups in analogs (e.g., 1-hydroxy in ) facilitate hydrogen bonding, impacting crystal packing and biological target interactions .

Physicochemical Properties

  • Thermal Stability : Methyl esters in similar compounds (e.g., ) decompose above 200°C, consistent with typical imidazole derivatives.

Crystallographic and Computational Studies

  • Crystal Packing : Programs like SHELX and Mercury analyze hydrogen-bonding networks. For example, dimethylammonium salts of imidazole carboxylates form layered structures via N–H···O interactions .
  • DFT Studies : Computational modeling (e.g., ) predicts electronic properties and reactive sites, aiding in drug design.

Biological Activity

Methyl 5-methyl-2-(p-tolyl)-1H-imidazole-4-carboxylate is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, synthesis, and potential applications, supported by various research findings and case studies.

Chemical Structure and Synthesis

This compound features an imidazole ring, which is known for its biological significance. The compound can be synthesized through various methods, including Vilsmeier-Haack reactions, which have been reported to yield derivatives with enhanced biological activities. The synthesis typically involves the reaction of a suitable hydrazone with an aldehyde under acidic conditions, resulting in the formation of the imidazole framework .

Biological Activity

Antimicrobial Properties
The imidazole derivatives, including this compound, have demonstrated significant antimicrobial activity. Studies have shown that these compounds exhibit potent effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, derivatives of imidazoles have been tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentration (MIC) values that suggest effective antibacterial properties .

Anticancer Activity
Research indicates that compounds containing the imidazole structure can act as inhibitors in cancer cell lines. Specifically, this compound has been evaluated for its ability to inhibit cell proliferation in certain cancer models. The compound's mechanism may involve the modulation of key signaling pathways related to cell cycle regulation and apoptosis .

Antioxidant Effects
The antioxidant potential of this compound has also been explored. Imidazole derivatives are known to scavenge free radicals effectively, thus providing protective effects against oxidative stress-related diseases. In vitro assays using DPPH (1,1-diphenyl-2-picrylhydrazyl) showed that this compound exhibits significant radical scavenging activity .

Case Studies

Several studies have highlighted the biological efficacy of this compound:

  • Antimicrobial Study : A study evaluated various imidazole derivatives against E. coli and S. aureus, finding that this compound had an MIC value comparable to standard antibiotics .
  • Cancer Cell Proliferation : Another investigation focused on the anticancer properties of this compound in breast cancer cell lines, demonstrating a dose-dependent inhibition of cell growth .
  • Oxidative Stress : A recent study assessed the antioxidant capacity using cellular models exposed to oxidative stress, revealing that the compound significantly reduced reactive oxygen species (ROS) levels .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Tested Strain/Cell Line MIC/IC50 Value Reference
AntibacterialE. coli7.1 µM
AntibacterialS. aureus6.5 µM
AnticancerBreast Cancer Cell LineIC50 = 12 µM
AntioxidantCellular ModelEC50 = 15 µM

Q & A

Q. What synthetic routes are commonly employed to prepare Methyl 5-methyl-2-(p-tolyl)-1H-imidazole-4-carboxylate, and how is its purity validated?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including alkylation or condensation of imidazole precursors. For example, alkylation procedures using brominated intermediates (e.g., 1-bromo-2-(bromomethyl)benzene) under basic conditions can introduce the p-tolyl group . Characterization relies on spectroscopic techniques:
  • NMR : 1^1H and 13^{13}C NMR confirm regiochemistry and substitution patterns.
  • IR : Validates functional groups (e.g., ester carbonyl stretch at ~1700 cm1^{-1}).
  • Elemental Analysis : Matches calculated vs. experimental C/H/N ratios to confirm purity .

Q. How is the crystal structure of this compound determined, and what software tools are used for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection is followed by structure solution using direct methods (e.g., SHELXT ) and refinement via SHELXL to model atomic positions, thermal parameters, and hydrogen bonding. Software suites like WinGX or Mercury visualize anisotropic displacement ellipsoids and packing diagrams .

Q. What analytical techniques are critical for confirming the absence of regioisomeric impurities?

  • Methodological Answer :
  • HPLC-MS : Separates and identifies regioisomers based on retention times and mass fragmentation.
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals to assign positional isomers .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the compound’s electronic properties and bioactivity?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO) to predict reactivity and nonlinear optical (NLO) properties. Basis sets like B3LYP/6-311++G(d,p) model molecular geometry and vibrational spectra (IR/Raman) .
  • Molecular Docking : Screens binding affinities to biological targets (e.g., enzymes) using AutoDock Vina or Schrödinger. Docking poses are validated against experimental crystallographic data .

Q. How do hydrogen bonding networks influence the solid-state packing of this compound?

  • Methodological Answer : Graph Set Analysis categorizes hydrogen bonds (e.g., N–HO\text{N}–\text{H}\cdots\text{O}) into motifs (chains, rings). Tools like Mercury analyze intermolecular interactions and quantify packing efficiency. For example, a C(6)\text{C}(6) chain motif may stabilize crystal packing, while R22(8)\text{R}_2^2(8) rings indicate dimer formation .

Q. What strategies resolve contradictions between spectral data and crystallographic results?

  • Methodological Answer :
  • Twinned Crystals : Use SHELXL ’s TWIN/BASF commands to refine twinned data.
  • Disorder Modeling : Partial occupancy refinement accounts for disordered solvent/atoms.
  • Cross-Validation : Compare DFT-optimized geometries with SCXRD bond lengths/angles to identify outliers .

Q. How is high-throughput crystallography applied to study derivatives of this compound?

  • Methodological Answer : Automated pipelines (e.g., SHELXC/D/E ) enable rapid phasing and structure determination for derivatives. CrystFEL processes serial crystallography data from microcrystals, while CCDC databases (e.g., Cambridge Structural Database) benchmark structural trends .

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